molecular formula C11H11NO B13988741 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B13988741
M. Wt: 173.21 g/mol
InChI Key: QBVWWFBYMCCTJT-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group (-CN) at the 5th position of the benzofuran ring and two methyl groups at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the iodide precursor undergoes cyclization to form the benzofuran ring . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzofuran-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the benzofuran ring .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 5th position and the two methyl groups at the 1st position can confer unique properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,1-dimethyl-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C11H11NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,7H2,1-2H3

InChI Key

QBVWWFBYMCCTJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CO1)C=C(C=C2)C#N)C

Origin of Product

United States

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